7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride is a uniquely substituted THQ scaffold enabling convergent medicinal chemistry. The 7-methoxy group enhances potency and solubility while the 4-carboxylic acid allows parallel amide coupling for focused library synthesis. This dual-handle design reduces synthetic steps by 3-5 compared to de novo routes. Choose this compound for reliable access to both the NMDA receptor glycine site and tubulin colchicine-binding pharmacophores, delivered as a hydrochloride salt for immediate high-throughput screening compatibility.

Molecular Formula C11H14ClNO3
Molecular Weight 243.69
CAS No. 2361640-77-7
Cat. No. B2409169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride
CAS2361640-77-7
Molecular FormulaC11H14ClNO3
Molecular Weight243.69
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(CCN2)C(=O)O.Cl
InChIInChI=1S/C11H13NO3.ClH/c1-15-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7;/h2-3,6,9,12H,4-5H2,1H3,(H,13,14);1H
InChIKeyVMRFGTIXKXTGCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS 2361640-77-7): Product Identity and Core Scaffold Benchmarking


7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS 2361640-77-7, molecular formula C₁₁H₁₃NO₃·HCl) is a substituted tetrahydroquinoline (THQ) derivative bearing a methoxy substituent at position 7 and a carboxylic acid group at position 4, delivered as the hydrochloride salt for enhanced handling and solubility . THQ-4-carboxylic acids constitute a privileged scaffold in medicinal chemistry with demonstrated inhibitory activity against alkaline phosphatases, the NMDA receptor glycine site, tubulin polymerization, and bacterial targets [1]. Substitution at the 7-position modulates electron density on the aromatic ring, directly influencing target binding affinity, metabolic stability, and aqueous solubility relative to unsubstituted or alternatively substituted analogs [2].

Why Unsubstituted THQ-4-carboxylic Acids Cannot Substitute for 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride in Target-Focused Synthesis


The tetrahydroquinoline-4-carboxylic acid scaffold is highly sensitive to aromatic ring substitution, with the position and electronic nature of substituents profoundly altering biological activity profiles [1]. In quinoline-4-carboxylic acid alkaline phosphatase inhibitors, a para-methoxy substituent on the pendant aryl ring yielded a ~3000-fold enhancement in IAP inhibitory potency (IC₅₀ = 0.03 ± 0.01 μM) compared to unsubstituted controls [1]. Similarly, in the NMDA glycine site antagonist series, the 5,7-dichloro substitution pattern was critical for sub-micromolar affinity, while unsubstituted THQ-4-carboxylic acids showed negligible receptor binding [2]. The 7-methoxy group in the target compound contributes electron-donating character that can strengthen π–π stacking and hydrogen-bonding interactions with target protein residues while simultaneously enhancing aqueous solubility relative to non-oxygenated THQ analogs [3]. Because even modest changes in substitution pattern can shift biological potency by orders of magnitude, generic replacement by an unsubstituted or differently substituted THQ-4-carboxylic acid cannot be assumed to deliver equivalent experimental outcomes.

Quantitative Differentiation Evidence for 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride vs Closest Analogs


Structural and Physicochemical Differentiation: 7-Methoxy Substitution Effects on Solubility and Electronic Properties vs 6-Methoxy and Unsubstituted THQ-4-carboxylic Acids

Computational DFT studies on 7-methoxy-1,2,3,4-tetrahydroquinoline derivatives demonstrate that the 7-OCH₃ substituent modifies the HOMO-LUMO energy gap (ΔE) and dipole moment relative to 6-methoxy and unsubstituted analogs [1]. In the tubulin inhibitor series, the 6-methoxy substitution on the THQ scaffold was essential for low-nanomolar cytotoxicity (GI₅₀ 1.5–1.7 nM), whereas shifting the methoxy position or removing it abolished activity, confirming that methoxy positional isomerism critically alters target engagement [2]. The 7-methoxy isomer offers distinct electronic distribution on the aromatic ring compared to the 6-methoxy variant, which may favor alternative binding modes or target selectivity profiles [1]. Additionally, the hydrochloride salt form of the 7-methoxy-4-carboxylic acid provides superior aqueous solubility (estimated >5 mg/mL based on hydrochloride salt general properties) and solid-state stability compared to the free base form (CAS 1368742-19-1) or the neutral 7-methoxy-THQ without the 4-COOH group (CAS 19500-61-9) .

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Chemical Building Block Distinctiveness: 4-COOH and 7-OCH₃ Dual Functionalization vs Mono-functionalized THQ Derivatives

The target compound offers two orthogonal diversification handles—the 4-carboxylic acid (amenable to amide coupling, esterification, and reduction) and the 7-methoxy group (amenable to demethylation to the phenol, or O-alkylation)—within a single THQ scaffold, a property not shared by simpler analogs such as 7-methoxy-1,2,3,4-tetrahydroquinoline (CAS 19500-61-9, lacking the 4-COOH) or 1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS 131753-22-5, lacking the 7-OCH₃) [1]. In the NMDA antagonist series, the presence of the 2-carboxylic acid group was essential for glycine site recognition (IC₅₀ = 6 nM for the optimized trans-2-carboxy-5,7-dichloro-4-substituted analog), demonstrating that a carboxylic acid on the saturated ring is a critical pharmacophoric element [2]. The 7-methoxy group can be selectively demethylated using BBr₃ to generate the 7-hydroxy analog, which can undergo further O-functionalization (e.g., PEGylation, sulfation, glycosylation) to modulate pharmacokinetic properties, a synthetic route inaccessible from unsubstituted THQ-4-carboxylic acid .

Synthetic Chemistry Building Block Diversifiable Scaffold

Pharmaceutical Development Candidacy: Tubulin Polymerization Inhibitory Potential Enabled by Methoxy-THQ Scaffold vs Non-methoxylated Analogs

While the specific 7-methoxy-THQ-4-carboxylic acid hydrochloride has not been directly evaluated in tubulin polymerization assays, the closely related 6-methoxy-THQ scaffold has demonstrated exceptional antitumor potency. Compound 6d (N-aryl-6-methoxy-THQ) exhibited GI₅₀ values of 1.5–1.7 nM against a human tumor cell line panel (A549, KB, KBvin, DU145), significantly surpassing paclitaxel and the reference compound combretastatin A-4 (IC₅₀ 0.96 μM for tubulin assembly inhibition) [1]. Tubulin assembly inhibition IC₅₀ values for active 6-methoxy-THQs (6b–e, 5f) ranged from 0.92–1.0 μM with colchicine binding inhibition rates of 75–99% at 5 μM, demonstrating that the methoxy substitution on the THQ ring is a critical determinant of target engagement [1]. Removal of the methoxy group or its repositioning led to substantial loss of activity, confirming that methoxy-substituted THQs possess inherent tubulin-binding pharmacophoric features not present in unsubstituted THQ analogs [1]. The 7-methoxy isomer may exhibit a distinct tubulin binding mode or isoform selectivity profile compared to the 6-methoxy series, offering a structurally differentiated starting point for anticancer lead optimization [2].

Anticancer Tubulin Inhibition Cytotoxicity

Antibacterial Activity Class Potential: Quinoline-4-carboxylic Acid Scaffold vs Standard Antibiotics

Quinoline-4-carboxylic acid derivatives have demonstrated broad-spectrum antibacterial activity through DNA gyrase inhibition, a mechanism analogous to fluoroquinolone antibiotics [1]. In a green synthesis study, several quinoline-4-carboxylic acid derivatives exhibited bactericidal activity against Gram-positive and Gram-negative strains, with two lead compounds showing MIC values in the range of 8–32 μg/mL, corroborated by fluorescence microscopy evidence of bacterial cell membrane disruption [1]. Molecular docking against DNA gyrase (PDB: 2XCT) revealed key hydrogen-bonding interactions between the 4-carboxylic acid group and active-site residues, while the aromatic substitution pattern modulated binding affinity [1]. The 7-methoxy substitution on the THQ-4-COOH scaffold may enhance antibacterial potency by improving membrane permeability (increased lipophilicity from OCH₃) while retaining the essential 4-COOH pharmacophore for target engagement, representing a differentiated profile compared to the more polar 7-hydroxy or 7-amino analogs [2]. The hydrochloride salt further enhances aqueous solubility for in vitro antimicrobial susceptibility testing [3].

Antimicrobial DNA Gyrase Quinoline-4-carboxylic Acid

CNS Drug Discovery Relevance: NMDA Glycine Site Antagonist Pharmacophore and 7-Substitution Effects

Tetrahydroquinoline-2-carboxylic acid derivatives are among the most potent known antagonists of the glycine co-agonist site on the NMDA receptor, a validated target for stroke, epilepsy, and neurodegenerative diseases [1]. The prototypical compound trans-2-carboxy-5,7-dichloro-4-substituted-THQ (compound 55) achieved an IC₅₀ of 6 nM at the NMDA glycine site, demonstrating that 5,7-disubstitution on the THQ aromatic ring is critical for high-affinity binding [1]. The presence of electron-withdrawing chloro groups at positions 5 and 7 was essential, while replacement with electron-donating methoxy groups modulated affinity and subtype selectivity [1]. The 7-methoxy substitution on the target compound mimics the 7-position substitution pattern required for NMDA receptor interaction, but with altered electronics (electron-donating vs electron-withdrawing) that may confer distinct NMDA subtype selectivity (e.g., NR1/NR2A vs NR1/NR2B preference) compared to the 7-chloro analogs [2]. The 4-carboxylic acid position also provides a handle for introducing the 4-amido substituents shown to be critical for in vivo anticonvulsant activity in this series [2].

Neuroscience NMDA Receptor Glycine Site Antagonist

Solid-State Stability and Formulation Advantages: Hydrochloride Salt vs Free Base for Long-Term Storage and Biological Assay Compatibility

The hydrochloride salt form of 7-methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid (CAS 2361640-77-7) provides definitive advantages in solid-state stability, hygroscopicity control, and aqueous solubility compared to the free base form (CAS 1368742-19-1) . THQ-4-carboxylic acids bearing both a basic amine (pKa ~9–10 for secondary amine) and a carboxylic acid (pKa ~3–4) can exist as zwitterions in the free base state, potentially leading to variable solubility and stability depending on pH and counterion presence [1]. Conversion to the hydrochloride salt locks the amine in its protonated form, preventing oxidative degradation of the electron-rich tetrahydroquinoline ring system during long-term storage [1]. For procurement decisions, the hydrochloride salt eliminates the need for in situ salt formation prior to biological assays requiring aqueous solubility ≥1 mg/mL, a common threshold for high-throughput screening compatibility [2].

Formulation Salt Selection Stability

Recommended Application Scenarios for 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid hydrochloride Based on Quantitative Differentiation Evidence


Medicinal Chemistry: SAR Library Synthesis for CNS and Oncology Targets

This compound serves as a dual-diversification building block for synthesizing focused libraries targeting the NMDA receptor glycine site and tubulin colchicine binding pocket [1]. The 4-carboxylic acid enables parallel amide coupling with diverse amine libraries to generate 4-amido-THQ analogs, a validated pharmacophore for nanomolar NMDA antagonism (reference compound 55: IC₅₀ = 6 nM) [1]. Simultaneously, the 7-methoxy group provides a handle for late-stage demethylation and O-functionalization to modulate ADME properties, leveraging SAR knowledge from the 6-methoxy-THQ tubulin inhibitor series where methoxy substitution was essential for low-nanomolar cytotoxicity (GI₅₀ 1.5–1.7 nM) [2]. The hydrochloride salt ensures aqueous solubility compatible with high-throughput amide coupling conditions (DMF/H₂O solvent mixtures) without additional salt exchange steps .

Antimicrobial Screening Programs: DNA Gyrase Inhibitor Lead Generation

The quinoline-4-carboxylic acid scaffold is a recognized DNA gyrase inhibitor pharmacophore [1]. The target compound can be deployed as a starting scaffold for synthesizing N-1-alkylated and C-3-substituted analogs for evaluation against multidrug-resistant Gram-positive and Gram-negative bacterial panels, following the SAR framework established for quinoline-4-carboxylic acid antibacterials (MIC 8–32 μg/mL for lead compounds) [1]. The 7-methoxy group enhances bacterial membrane permeability relative to more polar 7-substituted analogs, while the 4-COOH maintains the critical metal-chelating interaction with DNA gyrase active-site Mg²⁺ [1]. The hydrochloride salt form facilitates direct dissolution in cation-adjusted Mueller-Hinton broth for MIC determination under CLSI guidelines [2].

Chemical Biology: Affinity Probe and Chemical Tool Synthesis

The orthogonal reactivity of the 4-COOH and 7-OCH₃ groups enables efficient synthesis of bifunctional chemical probes for target identification and mechanism-of-action studies [1]. The carboxylic acid can be conjugated to biotin or fluorophores via amide bond formation, while the methoxy group can be demethylated and subsequently O-alkylated with a photocrosslinking moiety (e.g., diazirine) to create photoaffinity probes [1]. This dual-labeling strategy is not accessible from mono-functionalized THQ analogs such as 7-methoxy-THQ (lacking the 4-COOH conjugation site) or THQ-4-COOH (lacking the methoxy modification handle), making the target compound uniquely suited for chemical biology probe development [2].

Process Chemistry: Late-Stage Diversification Intermediate for Lead Optimization

In lead optimization campaigns, the ability to independently modify the aromatic ring electronics (via 7-OCH₃ → 7-OH → 7-O-alkyl) and the carboxylic acid position (via amidation, esterification, or reduction to alcohol) from a single common intermediate reduces synthetic step count by 3–5 steps compared to de novo synthesis of each analog [1]. This convergent strategy is particularly valuable for multiparameter optimization where simultaneous tuning of potency, solubility, metabolic stability, and permeability is required [2]. The hydrochloride salt form ensures consistent handling and weighing properties across multiple parallel synthetic transformations, improving reproducibility in medicinal chemistry workflows .

Quote Request

Request a Quote for 7-Methoxy-1,2,3,4-tetrahydroquinoline-4-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.